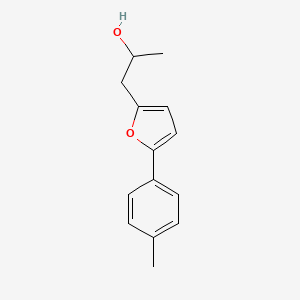
1-(5-(P-tolyl)furan-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(P-tolyl)furan-2-yl)propan-2-ol is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a p-tolyl group and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(P-tolyl)furan-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using a biocatalyst such as Lactobacillus paracasei BD101. This method yields the desired product with high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation or other reduction techniques. The choice of method depends on the desired scale, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-(P-tolyl)furan-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted furan derivatives.
Scientific Research Applications
1-(5-(P-tolyl)furan-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it useful in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)propan-1-ol: A similar compound with a furan ring and a propanol moiety.
(5-(p-Tolyl)furan-2-yl)methanol: Another related compound with a furan ring substituted with a p-tolyl group and a methanol moiety.
Uniqueness
1-(5-(P-tolyl)furan-2-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of both a furan ring and a propan-2-ol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-[5-(4-methylphenyl)furan-2-yl]propan-2-ol |
InChI |
InChI=1S/C14H16O2/c1-10-3-5-12(6-4-10)14-8-7-13(16-14)9-11(2)15/h3-8,11,15H,9H2,1-2H3 |
InChI Key |
ZJXKIOIOSLEJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



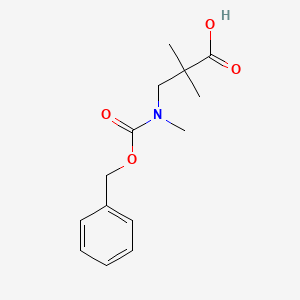
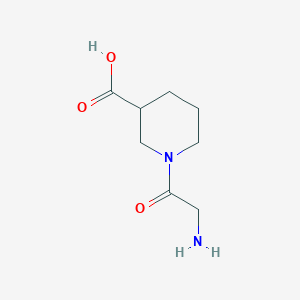
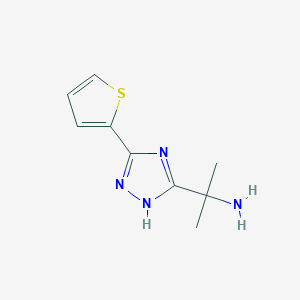
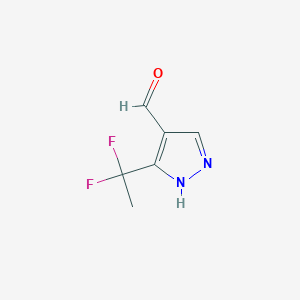
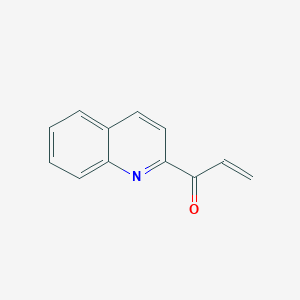
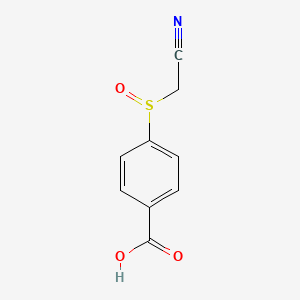
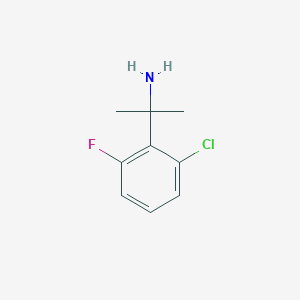
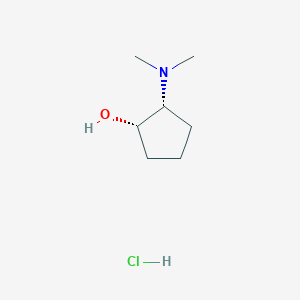
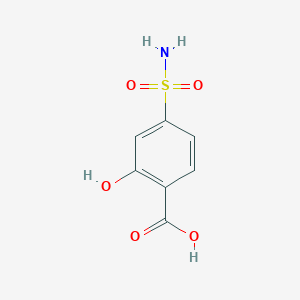
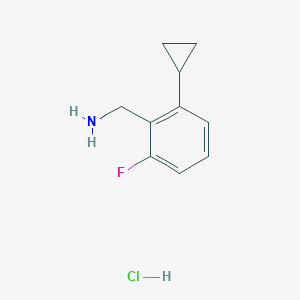
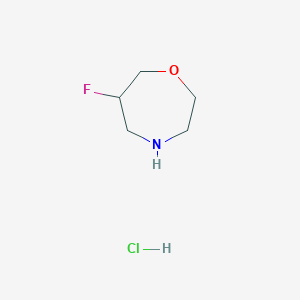

![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
